5-Fluoro-1,3-dimethyluracil
Overview
Description
5-Fluoro-1,3-dimethyluracil is a chemical compound with varied applications in organic chemistry and medicinal research. It's a derivative of uracil, a nucleobase in RNA, and is characterized by a fluorine atom and additional methyl groups.
Synthesis Analysis
- UV-irradiation in the presence of piperylene leads to coupling with naphthalenes, resulting in the stereoselective synthesis of tetrahydronaphthocyclobuta[1,2-d]pyrimidinediones from 5-fluoro-1,3-dimethyluracil (Ohkura et al., 2005).
- Electroreductive intermolecular coupling with aromatic ketones produces various substituted derivatives of 5-fluoro-1,3-dimethyluracil (Kise et al., 2016).
Molecular Structure Analysis
- The crystal structure of 5-fluoro-1,3-dimethyluracil shows planar molecules arranged in parallel sheets, interacting through short CH···O and CH···F contacts, with significant stability due to these interactions (Taga et al., 1989).
Chemical Reactions and Properties
- 5-Fluoro-1,3-dimethyluracil undergoes various photochemical reactions, including photocycloaddition with naphthalenes, leading to diverse products depending on the reaction conditions (Seki et al., 2002).
- The addition of trifluoroacetic acid enables the photosubstitution of 5-fluoro-1,3-dimethyluracil with substituted benzenes (Seki & Ohkura, 1992).
Physical Properties Analysis
- 5-Fluoro-1,3-dimethyluracil exhibits distinct physical properties, including its sublimation enthalpies and crystalline phase behavior (Brunetti et al., 2015).
- The crystalline form of the compound involves hydrogen-bonded ribbons of alternating 5-fluorouracil and DMSO molecules (Hulme & Tocher, 2004).
Chemical Properties Analysis
- The compound's interaction with metals, as seen in the formation of various complexes, demonstrates its diverse chemical properties (Schneider et al., 2002).
- The enthalpy of formation of 5-fluoro-1,3-dimethyluracil has been determined, offering insights into its thermochemical characteristics (Amaral et al., 2014).
Scientific Research Applications
Oxidation and Derivative Formation
5-Fluoro-1,3-dimethyluracil has been studied for its oxidation properties and derivative formations. Itahara, Ide, and Nishino (1989) discovered that when treated with sodium peroxodisulfate, 5-fluoro-1,3-dimethyluracil produces a dimeric compound along with other products. This research indicates potential applications in synthetic chemistry for creating novel compounds (Itahara, Ide, & Nishino, 1989).
Crystal Structure Analysis
Taga, Yamamoto, and Machida (1989) conducted a study on the crystal structure of 1,3-dimethyl-5-fluorouracil. They found that the planar molecules in the crystal are arranged parallelly, interacting through short contacts. This information is valuable for understanding molecular interactions in solid-state chemistry (Taga, Yamamoto, & Machida, 1989).
Photosubstitution Applications
Seki and Ohkura (1992) demonstrated that 5-fluoro-1,3-dimethyluracil can undergo substantial photosubstitution with substituted benzenes when trifluoroacetic acid is added. This process is significant for the formation of 5-aryl-1,3-dimethyluracils, suggesting applications in photochemical reactions (Seki & Ohkura, 1992).
Photo-Diels-Alder Reactions
Research by Ohkura et al. (2002) demonstrated the utility of 5-fluoro-1,3-dimethyluracil in photo-Diels-Alder reactions. They found that UV-irradiation of this compound in certain conditions leads to stereoselective cycloaddition reactions, highlighting its potential in synthetic organic chemistry (Ohkura et al., 2002).
Vapor Pressure and Sublimation Studies
Brunetti, Irrera, and Portalone (2015) investigated the vapor pressure of solid 5-fluoro-1,3-dimethyluracil, among other compounds. Their study on sublimation enthalpies and entropies provides insights into the physical properties of these compounds, which can be valuable in material science (Brunetti, Irrera, & Portalone, 2015).
Thermochemical Properties
Amaral et al. (2014) focused on the thermochemical properties of 5-fluoro-1,3-dimethyluracil. Their work includes a redetermination of thermochemical data, which is crucial for understanding the compound's stability and reactivity (Amaral et al., 2014).
UV-Irradiation and Cycloaddition
Ohkura et al. (2005) explored the use of 5-fluoro-1,3-dimethyluracil in UV-irradiation experiments, demonstrating its ability to undergo cycloaddition reactions with naphthalenes. Their findings suggest possible applications in the synthesis of complex organic molecules (Ohkura et al., 2005).
Fluorination Reactions
Stavber and Zupan (1983) reported that 5-fluoro-1,3-dimethyluracil can be produced through room-temperature fluorination reactions. This method of synthesizing the compound could have implications in pharmaceutical and chemical manufacturing (Stavber & Zupan, 1983).
Safety And Hazards
Future Directions
5-Fluoro-1,3-dimethyluracil may be used as starting material in the following processes: Regioselective synthesis of tetrahydronaphthocyclobuta [1,2-d]pyrimidinediones . To synthesize 5-bis(ethoxycarbonyl)methyl-1,3-dimethyluracil . To synthesize new highly conjugated propenylidene derivatives via aromatic Paterno-Buchi type cycloaddition with 1-methoxynaphthalene .
properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEWVRFHURYTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321675 | |
Record name | 5-Fluoro-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-dimethyluracil | |
CAS RN |
3013-92-1 | |
Record name | NSC379683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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